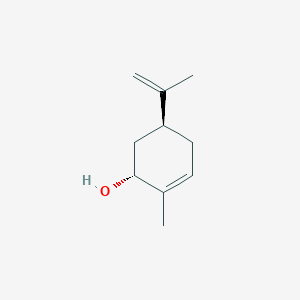
(+)-trans-Carveol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-trans-carveol is a carveol. It is an enantiomer of a (-)-trans-carveol.
Aplicaciones Científicas De Investigación
Chemical Properties and Production
(+)-trans-Carveol is primarily derived from the biotransformation of d-limonene, a compound abundant in citrus oils. The production process often involves microbial strains such as Rhodococcus opacus and Rhodococcus globerulus, which can convert d-limonene into carveol through enzymatic oxidation. This method is noted for its efficiency and economic viability, making it suitable for industrial applications .
Pharmaceutical Applications
1. Antioxidant Activity
Research indicates that this compound acts as a potent activator of the Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress. In animal models, carveol has demonstrated protective effects against liver toxicity induced by acetaminophen (APAP), enhancing the body's antioxidant mechanisms .
2. Anti-inflammatory Effects
Studies have shown that carveol can significantly modulate inflammatory responses in various conditions. For instance, it has been observed to reduce inflammation markers in models of stroke and other inflammatory diseases .
3. Antimicrobial Properties
this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against bacteria and fungi, indicating potential applications in treating infections or as a preservative in food products .
Food Industry Applications
1. Flavoring Agent
Due to its pleasant minty aroma, this compound is widely used as a flavoring agent in food products. Its natural origin makes it preferable over synthetic alternatives in health-conscious markets.
2. Preservation
The antimicrobial properties of carveol contribute to its use as a natural preservative in food formulations, helping to extend shelf life while maintaining safety and quality.
Cosmetic Industry Applications
In cosmetics, this compound is utilized for its fragrance and potential skin benefits. It is incorporated into formulations for skincare products due to its soothing properties and ability to enhance product stability.
Case Study 1: Antioxidant Mechanism
A study published in 2021 investigated the effects of this compound on oxidative stress in mice. The results indicated that treatment with carveol led to increased expression of Nrf2 and downstream antioxidant genes, demonstrating its role as an effective antioxidant agent .
Case Study 2: Antimicrobial Efficacy
Research conducted on the essential oils of Mentha piperita (peppermint) revealed that this compound significantly inhibited the growth of pathogenic bacteria and fungi when tested both individually and in combination with other essential oils .
Data Overview
Propiedades
Número CAS |
18383-51-2 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1R,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10+/m0/s1 |
Clave InChI |
BAVONGHXFVOKBV-VHSXEESVSA-N |
SMILES |
CC1=CCC(CC1O)C(=C)C |
SMILES isomérico |
CC1=CC[C@@H](C[C@H]1O)C(=C)C |
SMILES canónico |
CC1=CCC(CC1O)C(=C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















